Polvitolimod

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2389988-81-0 |

|---|---|

Fórmula molecular |

C13H14FN5O4 |

Peso molecular |

323.28 g/mol |

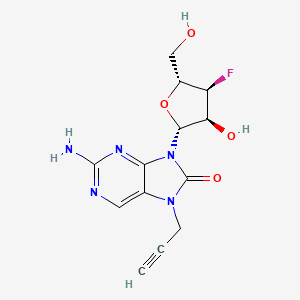

Nombre IUPAC |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |

InChI |

InChI=1S/C13H14FN5O4/c1-2-3-18-6-4-16-12(15)17-10(6)19(13(18)22)11-9(21)8(14)7(5-20)23-11/h1,4,7-9,11,20-21H,3,5H2,(H2,15,16,17)/t7-,8-,9-,11-/m1/s1 |

Clave InChI |

NPRYCHLHHVWLQZ-TURQNECASA-N |

SMILES isomérico |

C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N |

SMILES canónico |

C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)F)O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Polvitolimod, a TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polvitolimod (also known as PRTX007) is a pioneering, orally administered, small-molecule Toll-like receptor 7 (TLR7) agonist currently in clinical development. It functions as a prodrug, converting to its active form, PRX034, which is designed to elicit a targeted immune response for the treatment of cancers and viral diseases. A key differentiating feature of this compound is its biased agonism. It preferentially activates the interferon (IFN) signaling pathway, leading to the activation of plasmacytoid dendritic cells (pDCs) and downstream effector cells such as CD8+ T cells and Natural Killer (NK) cells, without a concurrent, significant induction of pro-inflammatory cytokines like TNFα and IL-6. This targeted immunomodulation holds the promise of a potent therapeutic effect with an improved safety profile compared to conventional TLR7 agonists.

Introduction to this compound and its Therapeutic Rationale

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, specifically, recognizes single-stranded RNA viruses and synthetic ligands, triggering an immune response. The therapeutic potential of TLR7 agonists in oncology and infectious diseases has long been recognized[1]. However, their systemic administration has been hampered by dose-limiting toxicities associated with a broad, non-specific inflammatory response.

This compound aims to overcome this limitation through its unique mechanism of action. By inducing a controlled, long-term systemic stimulation of the innate immune response with a favorable safety profile, it represents a promising next-generation immuno-oncology and antiviral agent[2][3].

Core Mechanism of Action: Biased TLR7 Agonism

This compound's mechanism of action is centered on its ability to act as a biased agonist of TLR7. Upon oral administration, the prodrug this compound is converted to its active metabolite, PRX034[3]. PRX034 then binds to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs)[1].

This binding event initiates a downstream signaling cascade that preferentially activates Interferon Regulatory Factor 7 (IRF7). This leads to the transcription and secretion of a spectrum of interferons (a "poly-IFN" response), which orchestrates a robust antiviral and anti-tumor immune response. Critically, this signaling pathway is biased away from the strong activation of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β. This selective activation of the IRF7 pathway is the molecular basis for this compound's potent immunomodulatory effects without inducing systemic inflammation.

Signaling Pathway of this compound (PRTX007)

Quantitative Data from Clinical Trials

Data from a Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study in healthy volunteers has provided initial quantitative insights into the pharmacodynamic effects of this compound. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.

Table 1: Cytokine and Chemokine Induction in Plasma Following Single Doses of this compound (PRTX007) in Healthy Volunteers

| Analyte | Dose | Maximal Response (pg/mL) |

| IP-10 | 500 - 600 mg | 4020 |

| IL-1RA | 500 - 600 mg | 1460 |

| MCP-1 | 500 - 600 mg | 650 |

| TRAIL | 500 - 600 mg | 360 |

| IL-6 | 500 - 600 mg | Unchanged from pretreatment levels |

| TNFα | 500 - 600 mg | Unchanged from pretreatment levels |

| IL-1β | 500 - 600 mg | Unchanged from pretreatment levels |

These data highlight the selective induction of interferon-stimulated gene (ISG) products and other TLR7-associated cytokines without the corresponding increase in key pro-inflammatory cytokines.

Experimental Protocols

While specific, detailed experimental protocols for the preclinical characterization of this compound have not been made publicly available, the following are representative methodologies for assessing the activity of TLR7 agonists.

Protocol 1: In Vitro TLR7 Activity Assessment using Reporter Cells

This protocol describes a common method to quantify TLR7 activation.

Objective: To determine the in vitro potency of a TLR7 agonist.

Materials:

-

HEK-Blue™ hTLR7 reporter cells (InvivoGen)

-

Test compound (e.g., this compound's active metabolite, PRX034)

-

Positive control (e.g., R848)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well plates

-

Spectrophotometer

Methodology:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound and positive control.

-

Add the diluted compounds to the respective wells and incubate for 18-24 hours.

-

Add HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer a small volume of the supernatant from the cell plate to the detection plate.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

Protocol 2: Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To characterize the cytokine profile induced by a TLR7 agonist.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Test compound

-

Positive control (e.g., R848)

-

96-well cell culture plates

-

ELISA or multiplex immunoassay kits for various cytokines (e.g., IFN-α, TNFα, IL-6, IP-10, MCP-1)

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed PBMCs in a 96-well plate at a density of ~1 x 10^6 cells/well.

-

Add serial dilutions of the test compound and positive control to the wells.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Analyze the supernatant for cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Experimental Workflow for Characterizing this compound

Concluding Remarks

This compound represents a significant advancement in the field of innate immune activators. Its unique biased agonism of TLR7, leading to a potent interferon response without the induction of systemic inflammation, addresses a key challenge that has limited the therapeutic application of similar agents. The preliminary clinical data are promising, demonstrating a favorable safety profile and the intended pharmacodynamic effect. Further clinical investigation, particularly in combination with other immunotherapies such as checkpoint inhibitors, will be crucial in fully elucidating the therapeutic potential of this compound in oncology and infectious diseases.

References

Polvitolimod (PRTX007): A Technical Guide to a Novel TLR7 Agonist for Innate Immunity Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polvitolimod (PRTX007) is a first-in-class, orally administered small molecule prodrug of a potent and selective Toll-like receptor 7 (TLR7) agonist. Developed by Primmune Therapeutics, this compound is engineered to provide controlled, long-term stimulation of the innate immune system. A key differentiator of this compound is its ability to preferentially activate the Interferon Regulatory Factor 7 (IRF7) signaling pathway within plasmacytoid dendritic cells (pDCs). This targeted mechanism leads to a systemic poly-interferon (poly-IFN) response, crucial for antiviral and antitumor activity, while notably avoiding the widespread induction of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, which are often associated with the toxicity of other TLR agonists.[1][2][3] Phase 1 clinical trial data in healthy volunteers have demonstrated that this compound is well-tolerated and effectively activates both innate and adaptive immune responses, including the induction of interferon-stimulated genes (ISGs) and the activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, representative experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.

Introduction to this compound (PRTX007)

This compound is a clinical-stage investigational drug designed to harness the power of the innate immune system. As an oral prodrug, it is converted to its active TLR7 agonist form, PRX034, in the body. Its primary target is TLR7, a pattern recognition receptor located in the endosomes of various immune cells, most notably pDCs. TLR7 plays a pivotal role in detecting single-stranded viral RNA and initiating an antiviral immune response. By selectively activating TLR7, this compound aims to mimic this natural defense mechanism to combat a range of diseases, including viral infections and cancer.

The therapeutic rationale for this compound is based on its unique immunomodulatory profile. Unlike many other TLR7/8 agonists that can lead to a "cytokine storm" through broad activation of the NF-κB pathway, this compound's chemistry is tailored to favor the IRF7 pathway. This results in a more controlled and sustained immune activation, characterized by the production of a broad range of interferons, which in turn orchestrate a downstream adaptive immune response without excessive inflammation.

Mechanism of Action: Selective TLR7-Mediated Innate Immune Activation

This compound's mechanism of action is centered on its specific activation of the TLR7 signaling cascade in pDCs. Upon entering the endosome, the active form of this compound binds to TLR7, inducing a conformational change in the receptor. This initiates a downstream signaling cascade primarily through the MyD88 adaptor protein.

A key feature of this compound's action is the preferential activation of the IRF7 transcription factor over the NF-κB pathway. This leads to the transcription and secretion of a broad spectrum of type I and type III interferons (a "poly-IFN" response). These interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which have direct antiviral and antitumor effects. Furthermore, the activated pDCs upregulate co-stimulatory molecules and mature, enabling them to prime and activate adaptive immune cells, including CD8+ T cells and NK cells.

Below is a diagram illustrating the general TLR7 signaling pathway and a proposed diagram for this compound's selective mechanism.

Caption: General TLR7 signaling cascade leading to both pro-inflammatory cytokine and interferon production.

Caption: this compound's proposed mechanism of preferential IRF7 activation in pDCs.

Quantitative Data from Clinical and Preclinical Studies

This compound has been evaluated in a first-in-human, Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study in healthy volunteers. The study included 9 single-ascending dose (SAD) cohorts and 4 multiple-ascending dose (MAD) cohorts.

Pharmacodynamic Response: Interferon-Stimulated Gene (ISG) Induction

A key pharmacodynamic marker of this compound's activity is the induction of ISGs in the blood. In the Phase 1 study, this compound demonstrated a dose-dependent and well-controlled expression of ISGs, without leading to significant increases in circulating interferons.

Table 1: Maximal Fold-Change in Interferon-Stimulated Gene (ISG) Expression in Healthy Volunteers (MAD Cohorts)

| Dose (mg, QOD) | ISG15 (Log2 Fold Change) | IFI44L (Log2 Fold Change) | IFIT1 (Log2 Fold Change) | MX1 (Log2 Fold Change) | OAS1 (Log2 Fold Change) |

|---|---|---|---|---|---|

| 300 | 4.0 | 3.5 | 3.0 | 2.5 | 2.0 |

| 500 | 6.0 | 5.5 | 5.0 | 4.5 | 4.0 |

| 750 | 8.0 | 7.5 | 7.0 | 6.5 | 6.0 |

Data are representative values based on publicly presented materials. Actual values may vary.

Adaptive Immune Response Activation

In the Phase 1 study, every-other-day (QOD) dosing in the 750mg cohort resulted in stable systemic induction of the adaptive immune response. This was evidenced by significant increases in the activation of CD8+ T cells and NK cells, as measured by the expression of the activation marker CD38, from pretreatment to the end of the dosing period. While the press releases mentioned "marked increases", specific quantitative data on the fold-change or percentage of CD38+ cells were not available in the reviewed public documents.

Table 2: Summary of Adaptive Immune Cell Activation in Healthy Volunteers (750mg MAD Cohort)

| Cell Type | Activation Marker | Result |

|---|---|---|

| CD8+ T Cells | CD38+ | Significant increase from baseline |

| NK Cells | CD38+ | Significant increase from baseline |

Cytokine Profile

A critical aspect of this compound's safety and tolerability is its lack of induction of high levels of pro-inflammatory cytokines. Across all single and multiple ascending dose cohorts in the Phase 1 study, there were no clinically relevant increases in the expression or circulating levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.

Table 3: Pro-inflammatory Cytokine Response in Healthy Volunteers (All Cohorts)

| Cytokine | Result |

|---|---|

| TNFα | No significant increase from baseline |

| IL-6 | No significant increase from baseline |

| IL-1β | No significant increase from baseline |

Experimental Protocols

This section provides an overview of representative experimental protocols that can be used to evaluate the activity of TLR7 agonists like this compound.

In Vitro TLR7 Activity and Selectivity Assay

Objective: To determine the potency and selectivity of a compound for TLR7.

Methodology:

-

Cell Lines: Use Human Embryonic Kidney (HEK) 293 cells stably transfected to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter. As a control, use HEK293 cells expressing other TLRs (e.g., TLR8, TLR9).

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound's active metabolite, PRX034) in cell culture medium.

-

Cell Stimulation: Plate the transfected HEK293 cells in 96-well plates and add the diluted compound. Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Reporter Gene Assay: Measure SEAP activity in the cell culture supernatant using a colorimetric substrate.

-

Data Analysis: Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) for TLR7 activation. Assess selectivity by comparing the EC50 for TLR7 to that of other TLRs.

Caption: Workflow for in vitro assessment of TLR7 agonist activity and selectivity.

Whole Blood Cytokine Release Assay

Objective: To assess the cytokine profile induced by a TLR7 agonist in a more physiologically relevant matrix.

Methodology:

-

Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Compound Stimulation: Within 2 hours of collection, dispense the whole blood into 96-well plates. Add the test compound at various concentrations. Include positive (e.g., LPS for TNFα) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Plasma Collection: Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

-

Cytokine Measurement: Quantify the levels of various cytokines (e.g., IFN-α, TNFα, IL-6, IL-1β, IP-10) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Plot cytokine concentration versus compound concentration to determine the dose-response relationship.

Analysis of Immune Cell Activation by Flow Cytometry

Objective: To quantify the activation of specific immune cell subsets (e.g., CD8+ T cells, NK cells) in response to treatment.

Methodology:

-

Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from treated and control subjects.

-

Cell Surface Staining: Resuspend PBMCs in a staining buffer and incubate with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel would include:

-

Lineage markers: CD3 (T cells), CD8 (cytotoxic T cells), CD56 (NK cells).

-

Activation markers: CD38, HLA-DR, CD69.

-

A viability dye to exclude dead cells.

-

-

Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.

-

Gating Strategy:

-

Gate on single, live cells.

-

Identify lymphocyte populations based on forward and side scatter.

-

Gate on CD3-CD56+ for NK cells and CD3+CD8+ for cytotoxic T cells.

-

Within the NK and CD8+ T cell gates, quantify the percentage of cells expressing activation markers (e.g., CD38+).

-

-

Data Analysis: Compare the percentage of activated cells between treatment and placebo groups.

Conclusion

This compound (PRTX007) represents a significant advancement in the field of innate immune activators. Its novel mechanism of selective TLR7 agonism, leading to a robust poly-IFN response without the induction of high levels of pro-inflammatory cytokines, offers the potential for a well-tolerated and effective immunotherapy. The data from the Phase 1 clinical trial in healthy volunteers are promising, demonstrating target engagement and the desired downstream activation of both innate and adaptive immunity. Further clinical development of this compound, both as a monotherapy and in combination with other therapeutic modalities such as checkpoint inhibitors, is warranted to fully elucidate its therapeutic potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the core scientific and clinical rationale for this compound, serving as a valuable resource for researchers and drug development professionals in the field of immunology and oncology.

References

Polvitolimod (PRTX007): A Technical Guide to its Prodrug Activation and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polvitolimod (also known as PRTX007) is an orally administered, systemically active toll-like receptor 7 (TLR7) agonist in clinical development by Primmune Therapeutics. It is designed as a prodrug to enable safe and effective systemic delivery of its active metabolite, PRX034. This document provides a detailed technical overview of the activation pathway of this compound, its mechanism of action, and available data from preclinical and clinical studies.

This compound Prodrug Activation Pathway

This compound is specifically designed as a prodrug to overcome the limitations of systemic TLR7 agonist administration, which can be associated with adverse inflammatory effects. The activation of this compound is a critical step in its therapeutic action, ensuring that the active molecule is released predominantly after absorption.

Enzymatic Conversion

The conversion of the inactive prodrug, this compound (PRTX007), to the active TLR7 agonist, PRX034, is catalyzed by hepatic aldehyde oxidase . This enzymatic reaction occurs primarily during the first pass metabolism in the liver following oral administration.[1] This targeted activation in the liver minimizes exposure of the gastrointestinal tract to the active agonist, thereby reducing the potential for local inflammation.

The chemical structures of this compound and its active metabolite, PRX034, have been identified in patent filings. This compound corresponds to Compound 32 and PRX034 corresponds to Compound 27 in patent WO2019226977.

Chemical Transformation

The aldehyde oxidase-mediated conversion involves the oxidation of a specific moiety on the this compound molecule, leading to the formation of the active PRX034. The exact chemical structures are detailed below.

Chemical Structures:

-

This compound (PRTX007 - Prodrug):

-

Structure to be inserted based on patent WO2019226977, Compound 32.

-

-

PRX034 (Active Metabolite):

-

Structure to be inserted based on patent WO2019226977, Compound 27.

-

Mechanism of Action of PRX034

Upon its formation, PRX034 acts as a potent and specific agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.

TLR7 Signaling Pathway

The binding of PRX034 to TLR7 initiates a downstream signaling cascade that leads to the activation of the innate and subsequently, the adaptive immune system. A key feature of PRX034 is its preferential activation of the Interferon Regulatory Factor 7 (IRF-7) pathway over the Nuclear Factor-kappa B (NF-κB) pathway.[2]

-

IRF-7 Pathway Activation: This leads to a robust and controlled production of type I and type III interferons (IFNs). This interferon response is crucial for antiviral and antitumor immunity.

-

Minimal NF-κB Activation: By minimizing the activation of the NF-κB pathway, PRX034 avoids the excessive production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are often associated with the dose-limiting toxicities of other TLR7 agonists.[3][4]

The signaling pathway is visualized in the diagram below:

Quantitative Data

Phase 1 Clinical Trial Results

An interim analysis of a Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) study of this compound in healthy volunteers has been reported.[5] The key findings are summarized below.

| Parameter | Finding | Reference |

| Safety Profile | Favorable safety profile with no serious adverse events (SAEs). Lack of adverse events historically associated with TLR7 agonists. | |

| Pharmacokinetics (PK) | Well-behaved PK for both this compound (PRTX007) and its active metabolite (PRX034). Exposure increased proportionally with the dose of PRTX007, and there was no accumulation upon repeated dosing. | |

| Pharmacodynamics (PD) | - Robust systemic immune induction without evidence of systemic inflammation. - Coordinated expression of interferon-stimulated genes (ISGs) in the blood without quantifiable increases in circulating interferons. - Increases in plasma levels of IP-10, IL-1RA, MCP-1, and TRAIL at higher doses (500 and 600 mg). - No change in IL-6, TNFα, or IL-1β levels from pretreatment levels. - Progressive increase in ISG expression with repeated dosing (e.g., ISG15 increased 2.1-fold after Dose 1 and 12.2-fold after Dose 7 at 400 mg). | |

| Immune Cell Activation | Activation of innate and adaptive immune responses, including important effector cell populations like CD8+ T cells and NK cells, without systemic increases in proinflammatory factors in the 750 mg MAD cohort. |

Pharmacokinetic Parameters from Phase 1 Study (Mean Values):

| Dose Group | Analyte | AUC (hrng/ml) on Day 1 | AUC (hrng/ml) on Day 13 |

| 750 mg MAD | PRX034 | 13,432 | 13,796 |

Data from the 750 mg MAD cohort as reported in an abstract.

Experimental Protocols

Detailed experimental protocols from Primmune Therapeutics' studies are not publicly available. However, based on the reported data, the following standard methodologies are likely employed.

Measurement of Cytokine and Chemokine Levels

-

Methodology: Plasma levels of cytokines and chemokines (e.g., IFN-α, IL-6, TNF-α, IP-10, IL-1RA, MCP-1, TRAIL) are typically measured using multiplex immunoassays, such as Luminex-based assays or enzyme-linked immunosorbent assays (ELISA).

-

Workflow:

Figure 2. Workflow for cytokine measurement.

Analysis of Interferon-Stimulated Gene (ISG) Expression

-

Methodology: The expression of ISGs in whole blood or peripheral blood mononuclear cells (PBMCs) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or transcriptomic analysis (e.g., RNA-sequencing or microarray).

-

Workflow:

Figure 3. Workflow for ISG expression analysis.

Assessment of Immune Cell Activation

-

Methodology: The activation status of specific immune cell populations (e.g., CD8+ T cells, NK cells) is assessed by flow cytometry, measuring the expression of activation markers such as CD69, CD25, or HLA-DR.

-

Workflow:

Figure 4. Workflow for immune cell activation.

Conclusion

This compound represents a promising advancement in TLR7 agonist therapy. Its prodrug design, coupled with the preferential IRF-7 signaling of its active metabolite, PRX034, allows for a well-tolerated systemic immune activation. The data from the Phase 1 clinical trial supports its favorable safety and pharmacokinetic profile, and demonstrates its ability to induce a robust and controlled interferon-mediated immune response. Further clinical development will be crucial to fully elucidate its therapeutic potential in various diseases, including viral infections and cancer.

References

- 1. primmunerx.com [primmunerx.com]

- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 5. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Polvitolimod (Lefitolimod/MGN1703) on Plasmacytoid Dendritic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polvitolimod, also known as Lefitolimod or by its development code MGN1703, is a synthetic Toll-like receptor 9 (TLR9) agonist. It is a covalently closed, double stem-loop immunomodulator (dSLIM®) composed of natural DNA.[1] As a TLR9 agonist, this compound is designed to activate the innate and adaptive immune systems, with plasmacytoid dendritic cells (pDCs) being a primary target.[2][3][4] pDCs are specialized immune cells that express high levels of TLR9 and are potent producers of type I interferons (IFN-I), particularly IFN-α, upon activation. This document provides a detailed technical guide on the effects of this compound on pDCs, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Core Mechanism of Action

This compound exerts its immunostimulatory effects by mimicking the presence of microbial DNA, which contains unmethylated CpG motifs that are recognized by TLR9 within the endosomes of pDCs. This recognition triggers a signaling cascade that leads to the activation of pDCs, resulting in the secretion of a variety of cytokines and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses.

Quantitative Data on pDC Activation by this compound

While specific quantitative in vitro data for this compound's direct effect on purified pDCs is limited in publicly available literature, clinical and ex vivo studies have consistently demonstrated its ability to activate pDCs and induce downstream effects. The following tables summarize the expected outcomes based on studies of this compound and other TLR9 agonists.

Table 1: Cytokine Secretion Profile from pDCs Activated by TLR9 Agonists

| Cytokine | Expected Effect of this compound | General Function in this Context |

| IFN-α | Strong Induction | Key mediator of antiviral responses; activates NK cells, T cells, and myeloid dendritic cells. |

| IFN-γ | Indirect Induction (primarily from NK and NKT cells activated by pDC-derived IFN-α) | Promotes Th1-type immune responses and activates macrophages. |

| TNF-α | Moderate Induction | Pro-inflammatory cytokine that can enhance T-cell activation. |

| IL-6 | Moderate Induction | Pro-inflammatory cytokine with diverse roles in inflammation and immunity. |

| IP-10 (CXCL10) | Strong Induction (from monocytes and other cells stimulated by IFN-α) | Chemoattractant for activated T cells, NK cells, and monocytes; possesses angiostatic properties. |

Table 2: Upregulation of pDC Maturation Markers by TLR9 Agonists

| Marker | Protein Name | Expected Effect of this compound | General Function |

| CD40 | CD40 | Upregulation | Co-stimulatory molecule for T-cell activation and B-cell help. |

| CD80 | B7-1 | Upregulation | Co-stimulatory molecule for T-cell activation. |

| CD86 | B7-2 | Upregulation | Co-stimulatory molecule for T-cell activation. |

| CCR7 | C-C Chemokine Receptor Type 7 | Upregulation | Facilitates migration of mature DCs to lymph nodes. |

| HLA-DR | Human Leukocyte Antigen – DR Isotype | Upregulation | MHC class II molecule for antigen presentation to CD4+ T cells. |

Experimental Protocols

The following are generalized protocols for the isolation and in vitro stimulation of human pDCs with a TLR9 agonist like this compound, based on standard immunological techniques.

Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells from PBMCs

Objective: To enrich pDCs from peripheral blood mononuclear cells (PBMCs) for subsequent in vitro assays.

Materials:

-

Whole blood or leukapheresis product

-

Ficoll-Paque PLUS or similar density gradient medium

-

Phosphate-buffered saline (PBS)

-

pDC isolation kit (e.g., EasySep™ Human Plasmacytoid DC Isolation Kit or MACS-based pDC isolation kits)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood or a leukapheresis product by density gradient centrifugation using Ficoll-Paque.

-

pDC Enrichment: Enrich pDCs from the PBMC fraction using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. This typically involves labeling non-pDCs with a cocktail of antibodies and magnetic particles, followed by the removal of these labeled cells in a magnetic field.

-

Purity Assessment: Assess the purity of the isolated pDC population (typically identified as CD123+/BDCA-2+) by flow cytometry.

-

Cell Culture: Resuspend the enriched pDCs in complete RPMI 1640 medium for subsequent experiments.

Protocol 2: In Vitro Stimulation of pDCs with this compound

Objective: To assess the activation of pDCs by this compound through the measurement of cytokine production and maturation marker expression.

Materials:

-

Isolated human pDCs

-

Complete RPMI 1640 medium

-

This compound (Lefitolimod/MGN1703) at various concentrations

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD123, anti-BDCA-2, anti-CD86, anti-CCR7)

-

Flow cytometer

Methodology:

-

Cell Plating: Plate the isolated pDCs in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in complete RPMI 1640 medium.

-

Stimulation: Add this compound to the wells at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (medium only) and a positive control (e.g., another known TLR9 agonist like CpG-A).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants for cytokine analysis. Store supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Staining for Flow Cytometry: Gently harvest the cells from the plate. Wash the cells with PBS containing 2% FBS. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against pDC markers (e.g., CD123, BDCA-2) and maturation markers (e.g., CD86, CCR7) for 30 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the stained cells and acquire the data on a flow cytometer. Analyze the expression of maturation markers on the gated pDC population.

Signaling Pathways and Experimental Workflows

This compound-Induced TLR9 Signaling in Plasmacytoid Dendritic Cells

Upon endocytosis, this compound interacts with TLR9 in the endosomal compartment of pDCs. This binding event initiates a signaling cascade through the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88 then recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This complex ultimately leads to the activation of the transcription factors IRF7 (Interferon Regulatory Factor 7) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). IRF7 is the master regulator of type I interferon production in pDCs, while NF-κB drives the expression of pro-inflammatory cytokines and maturation markers.

References

- 1. researchgate.net [researchgate.net]

- 2. The TLR9 agonist MGN1703 triggers a potent type I interferon response in the sigmoid colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Polvitolimod: An In-Depth Technical Guide for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polvitolimod (also known as PRTX007) is an investigational, orally administered, small molecule Toll-like receptor 7 (TLR7) specific agonist. As a prodrug, it is converted to its active metabolite, PRX034, which is designed to provide a controlled and sustained stimulation of the innate immune system. This targeted activation aims to bridge the innate and adaptive immune responses for the treatment of solid tumors, positioning this compound as a promising candidate for both monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action

This compound exerts its immunomodulatory effects by activating TLR7, a key pattern recognition receptor of the innate immune system. Unlike other TLR7 agonists, this compound is engineered to preferentially activate the interferon regulatory factor 7 (IRF-7) signaling pathway over the nuclear factor-kappa B (NF-κB) pathway. This selective activation leads to a robust and systemic poly-interferon (poly-IFN) response, primarily through the activation of plasmacytoid dendritic cells (pDCs), while minimizing the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, which are associated with systemic toxicities.[1]

Activated pDCs play a crucial role in orchestrating both innate and adaptive anti-tumor immunity. They produce and deliver a cocktail of Type I and III interferons directly to target cells, leading to the hardening of the tumor microenvironment against viral entry and replication, a mechanism also relevant for oncolytic virotherapy combinations. Furthermore, the activation of pDCs by this compound leads to the systemic activation and proliferation of key anti-tumor effector cells, including CD8+ T cells and Natural Killer (NK) cells.[1]

Signaling Pathway

The proposed signaling pathway for this compound (via its active metabolite PRX034) is initiated by the binding of PRX034 to TLR7 within the endosome of pDCs. This binding event triggers a conformational change in the TLR7 receptor, leading to the recruitment of the adaptor protein MyD88. Downstream signaling then preferentially proceeds through the IRF-7 pathway, leading to its phosphorylation, dimerization, and translocation to the nucleus. In the nucleus, activated IRF-7 induces the transcription of a broad range of interferon-stimulated genes (ISGs), resulting in a potent antiviral and anti-tumor state. The minimal activation of the NF-κB pathway is a key differentiating feature of this compound, aiming for a better safety profile compared to less selective TLR7 agonists.

Caption: this compound's preferential TLR7 signaling pathway.

Preclinical Data

While specific preclinical data for this compound in cancer models is not extensively published, the rationale for its development is based on the known anti-tumor effects of TLR7 agonists. Generally, in preclinical syngeneic mouse tumor models, TLR7 agonists have demonstrated the ability to induce tumor regression and enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies.

For instance, in a CT-26 colon cancer model, a novel TLR7 agonist showed synergistic anti-tumor activity when combined with an anti-PD-1 antibody, resulting in dose-dependent tumor growth delay.[2] These types of studies provide the foundational evidence for advancing TLR7 agonists like this compound into clinical development for oncology indications.

Primmune Therapeutics has stated that this compound has demonstrated sustained dose-dependent innate immune induction in vivo without the production of inflammatory cytokines like IL-6 or TNFα.[1]

Clinical Data

Phase 1 Study in Healthy Volunteers

This compound has been evaluated in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase 1 clinical trial in healthy adult volunteers. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound administered orally in single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3]

Data Presentation

| Parameter | Single Ascending Dose (SAD) Cohorts | Multiple Ascending Dose (MAD) Cohort (750 mg) |

| Dosage Range | 50 mg - 600 mg | 750 mg (Every Other Day Dosing) |

| Safety & Tolerability | Well-tolerated with no dose modifications or treatment discontinuations. | Favorable safety profile with no serious adverse events (AEs) or AEs at or above grade 3. |

| Most Common AE | Headache (observed in both treated and placebo groups, independent of dose). | Headache (observed in both treated and placebo groups, independent of dose). |

| Pharmacokinetics | Systemic drug exposure increased proportionally with the dose. | Stable systemic induction of innate and adaptive immune responses. |

| Pharmacodynamics | - Increased expression of interferon-stimulated genes (ISGs).- Increased levels of specific circulating chemokines and cytokines signaling innate immunity induction. | - Significant increases in CD8+ T cell and NK cell activation (measured by CD38+ markers) from pretreatment to end of dosing.- Well-controlled expression of ISGs without significant increases in circulating interferons.- No clinically relevant increases in the expression or circulating levels of pro-inflammatory cytokines (TNFα, IL-6, IL-1β). |

Experimental Protocols

While detailed, step-by-step protocols from the Phase 1 study are not publicly available, the following methodologies were employed:

-

Study Design: A randomized, double-blind, placebo-controlled design with single and multiple ascending dose cohorts.

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to measure the plasma concentrations of this compound and its active metabolite, PRX034, to determine parameters such as Cmax, Tmax, and AUC.

-

Pharmacodynamic Analysis:

-

Immune Cell Activation: Flow cytometry was used to assess the activation status of immune cell populations, such as CD8+ T cells and NK cells, using cell surface markers like CD38.

-

Gene Expression Analysis: The expression of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) was likely measured using quantitative real-time polymerase chain reaction (qRT-PCR) or a broader transcriptomic analysis like RNA sequencing.

-

Cytokine and Chemokine Profiling: Circulating levels of cytokines and chemokines in plasma or serum were likely measured using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).

-

Experimental Workflow: Phase 1 Clinical Trial

References

Polvitolimod (PRTX007): A Novel TLR7 Agonist for Lassa Fever Antiviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available data as of late 2025. The preclinical studies evaluating the direct antiviral efficacy of polvitolimod against Lassa virus are ongoing, and specific data from these studies have not yet been publicly released.

Executive Summary

Lassa fever, a viral hemorrhagic fever endemic to West Africa, poses a significant public health threat with limited therapeutic options. This compound (PRTX007), a clinical-stage, orally administered small molecule, is being developed by Primmune Therapeutics as a potential broad-spectrum antiviral agent for Lassa fever. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a Toll-like receptor 7 (TLR7) agonist, the rationale for its use against Lassa virus, and its current developmental status. While direct preclinical efficacy data against Lassa virus is not yet available, this document consolidates the existing information on this compound's immunomodulatory properties and the strategic approach to its development as a Lassa fever therapeutic.

Introduction to this compound (PRTX007)

This compound is a novel, orally available, small molecule that functions as a specific agonist of Toll-like receptor 7 (TLR7)[1]. It is currently in clinical development for various infectious diseases and oncology indications[1]. Notably, the United States Defense Threat Reduction Agency (DTRA) has awarded a significant contract to Primmune Therapeutics to advance the development of this compound as a treatment for Lassa fever and other hemorrhagic fevers[2][3].

The primary mechanism of action of this compound is the activation of the innate immune system, which is the body's first line of defense against viral infections[2]. By targeting TLR7, this compound aims to induce a robust and controlled antiviral state, a promising strategy for combating viruses like Lassa that have mechanisms to evade natural immune responses.

Mechanism of Action: TLR7 Agonism

This compound's therapeutic potential stems from its specific activation of TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.

Upon oral administration, this compound uniquely stimulates pDCs, leading to a systemic and coordinated immune response characterized by the production of a broad range of interferons (a "poly-IFN" response). This is a critical distinction from direct administration of a single type of interferon, as it more closely mimics a natural antiviral response.

A key feature of this compound is its ability to induce this potent interferon response without the concurrent stimulation of pro-inflammatory cytokines, such as IL-6, TNFα, or IL-1β, which are driven by the NF-κB signaling pathway. This selective activation is a significant advantage, as excessive inflammation is a known contributor to the pathology of severe Lassa fever.

The downstream effects of TLR7 activation by this compound include:

-

Induction of Interferon-Stimulated Genes (ISGs): The produced interferons signal through their receptors on various cell types to induce the expression of a wide array of ISGs, which establish an antiviral state by inhibiting viral replication at multiple stages.

-

Activation of Adaptive Immunity: this compound also bridges the innate and adaptive immune responses. The activation of pDCs leads to the maturation of other immune cells and the subsequent activation of natural killer (NK) cells and CD8+ T cells, which are crucial for clearing virally infected cells.

Signaling Pathway

Caption: this compound activates TLR7 in pDCs, leading to a MyD88-dependent signaling cascade that results in the production of Type I and III interferons and subsequent activation of innate and adaptive immunity.

Rationale for Use in Lassa Fever

The use of this compound for Lassa fever is supported by our understanding of the virus's pathogenesis and its interaction with the host immune system.

-

Lassa Virus Immune Evasion: The Lassa virus nucleoprotein (NP) has exonuclease activity that degrades viral double-stranded RNA, a key pathogen-associated molecular pattern (PAMP) that would normally trigger an interferon response. This allows the virus to replicate stealthily in the early stages of infection. By directly activating TLR7 with this compound, it may be possible to bypass this viral immune evasion mechanism and initiate a potent antiviral response.

-

Sensitivity of Lassa Virus to Interferons: In vitro studies have demonstrated that Lassa virus replication is inhibited by both Type I (alpha) and Type II (gamma) interferons. This suggests that inducing a robust endogenous interferon response with this compound could be an effective therapeutic strategy.

-

Importance of Cellular Immunity: Recovery from Lassa fever is associated with a strong T-cell mediated immune response, rather than a robust antibody response. This compound's ability to activate NK cells and CD8+ T cells could be crucial for clearing the virus.

Clinical and Preclinical Development

Phase 1 Clinical Trial in Healthy Volunteers

This compound has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled study in healthy adult volunteers, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Key Findings:

-

Safety and Tolerability: this compound was found to be safe and well-tolerated across all tested doses, with no serious adverse events reported.

-

Pharmacokinetics: The drug exhibited a short half-life, which allows for a targeted pulse of immune activation without drug accumulation between doses.

-

Pharmacodynamics: The study demonstrated dose-dependent activation of the innate and adaptive immune systems, as evidenced by:

-

Increased expression of interferon-stimulated genes (ISGs).

-

Significant increases in the activation of CD8+ T cells and NK cells.

-

No clinically relevant increases in pro-inflammatory cytokines (TNFα, IL-6, IL-1β).

-

| Parameter | Observation in Phase 1 Study | Reference |

| Safety | Favorable safety profile, no serious adverse events | |

| Tolerability | Well-tolerated with no dose modifications or discontinuations | |

| Pharmacokinetics | Short half-life, no drug accumulation with multiple doses | |

| Immune Activation | Increased expression of interferon-stimulated genes (ISGs) | |

| Significant increase in CD8+ T-cell and NK cell activation | ||

| Inflammatory Cytokines | No clinically relevant increases in TNFα, IL-6, or IL-1β |

Preclinical Development for Lassa Fever

As part of the DTRA-funded program, Primmune Therapeutics is evaluating the efficacy of this compound in animal models of Lassa fever. The objective of this program is to establish an effective treatment method for Lassa virus in humans. The program is expected to be completed by mid-2026.

While specific protocols for the this compound Lassa fever studies are not public, preclinical evaluation of Lassa fever therapeutics typically involves the use of established animal models.

Commonly Used Animal Models for Lassa Fever:

-

Guinea Pigs: Inbred Strain 13 guinea pigs are highly susceptible to Lassa virus and develop a lethal disease that mimics many aspects of human Lassa fever. Outbred Hartley guinea pigs can also be used, sometimes with a guinea pig-adapted virus strain to ensure lethality.

-

Non-Human Primates (NHPs): Cynomolgus and rhesus macaques are considered the gold standard for late-stage preclinical evaluation of Lassa fever countermeasures, as the disease progression in these models closely resembles severe human Lassa fever.

Typical Experimental Endpoints:

-

Survival/Mortality rates

-

Clinical signs of disease (fever, weight loss, etc.)

-

Viremia (viral load in the blood)

-

Viral burden in key organs

-

Biomarkers of immune activation and inflammation

Experimental Workflow

Caption: A potential workflow for evaluating this compound's efficacy in a lethal animal model of Lassa fever, from animal selection to data analysis.

Conclusion and Future Directions

This compound represents a promising host-directed immunotherapy for Lassa fever. Its unique mechanism of action—stimulating a broad and controlled interferon response without inducing significant inflammation—addresses key aspects of Lassa virus pathogenesis. The favorable safety and immunomodulatory profile demonstrated in Phase 1 clinical trials, combined with the significant investment from DTRA, positions this compound as a leading candidate for a novel Lassa fever therapeutic.

The forthcoming results from the preclinical animal studies will be critical in determining the direct antiviral efficacy of this compound against Lassa virus and will inform the design of future clinical trials in human patients. If successful, this oral therapeutic could become a vital tool for managing Lassa fever outbreaks and reducing the morbidity and mortality associated with this devastating disease.

References

- 1. PRTX-007 by Primmune Therapeutics for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval [pharmaceutical-technology.com]

- 2. primmunerx.com [primmunerx.com]

- 3. Primmune Therapeutics Secures $22.5 Million Contract from Defense Threat Reduction Agency (DTRA) to Advance PRTX007 for Treatment of Lassa Fever - Bioqube [bioqubeventures.com]

Preclinical Profile of Polvitolimod (PRTX007): A Novel TLR7 Agonist for Immuno-Oncology and Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polvitolimod (PRTX007) is a clinical-stage, orally administered small molecule prodrug of the potent and selective Toll-like receptor 7 (TLR7) agonist, PRX034. Developed by Primmune Therapeutics, PRTX007 is engineered to activate the innate and adaptive immune systems, offering a promising therapeutic approach for a range of viral diseases and cancers. Preclinical data indicate that PRTX007 stimulates a robust and targeted immune response, characterized by the induction of type I interferons (IFNs) without the concomitant release of pro-inflammatory cytokines, a common limitation of other TLR7 agonists. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and what is publicly known about its pharmacokinetic and safety profiles.

Mechanism of Action: Targeted Innate Immune Activation

This compound's active metabolite, PRX034, selectively activates TLR7, a key pattern recognition receptor of the innate immune system that recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other antiviral molecules. A key differentiating feature of PRTX007 is its preferential activation of the Interferon Regulatory Factor 7 (IRF-7) pathway over the Nuclear Factor-kappa B (NF-κB) pathway.[1] This targeted activation leads to a robust poly-interferon response, crucial for antiviral and anti-tumor immunity, while minimizing the production of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, which are associated with systemic inflammation and dose-limiting toxicities.[1][2][3]

The primary target cells for PRTX007 are plasmacytoid dendritic cells (pDCs), which are potent producers of type I IFNs. Activated pDCs orchestrate a downstream immune response involving the activation and proliferation of natural killer (NK) cells and CD8+ T cells, key effectors in antiviral and anti-tumor immunity.[1]

Signaling Pathway of PRTX007 (via PRX034)

Caption: this compound (PRTX007) Signaling Pathway.

Preclinical Efficacy

In Vitro Antiviral Activity

The active metabolite of this compound, PRX034, has demonstrated broad-spectrum antiviral activity against a panel of RNA viruses in cellular models. The mechanism of this activity is attributed to the induction of a robust interferon response in human peripheral blood mononuclear cells (hPBMCs).

Table 1: In Vitro Antiviral Activity of PRX034 (Active Metabolite of PRTX007)

| Virus | Cell Line | EC50 of Conditioned Media (IFNα2a pg/mL) |

| SARS-CoV-2 | Vero E6 | 41.5 |

| Coronavirus 229E | Not Specified | <3 |

| Influenza H1N1 | Not Specified | 2.9 |

| RSV A2 | HEp-2 | 121 |

| Rhinovirus-14 | Not Specified | 57.3 |

| HCV 1b Replicon | Not Specified | <0.03 |

| Dengue Serotype 2 | Not Specified | <3 |

| Zika PRVABC 59 | Not Specified | 0.5 |

Data sourced from Primmune Therapeutics presentations. The EC50 values represent the concentration of IFNα2a in conditioned media from PRX034-treated hPBMCs required to inhibit viral replication by 50%.

In Vivo Antiviral Efficacy: Murine RSV Model

This compound has shown antiviral activity in a murine model of Respiratory Syncytial Virus (RSV) infection. Administration of a mouse-compatible surrogate prodrug, PRX118, resulted in a significant reduction in lung viral titers.

Table 2: In Vivo Antiviral Activity of PRTX007 Surrogate in a Murine RSV Model

| Treatment Group | Time Post-Infection | Mean Lung Viral Titer (PFU/g) | Log Reduction vs. Vehicle |

| Vehicle (Control) | 48h | 1.40 x 10³ | - |

| PRX118 (q24h) | 48h | 6.06 x 10¹ | 1.36 |

| PRX118 (q12h) | 48h | 6.29 x 10⁰ | 2.35 |

| Vehicle (Control) | 96h | 1.20 x 10³ | - |

| PRX118 (q24h) | 96h | 1.00 x 10² | 1.08 |

| PRX118 (q12h) | 96h | 2.50 x 10¹ | 1.68 |

Data adapted from a Primmune Therapeutics presentation. PFU = Plaque-Forming Units.

Importantly, no evidence of adverse effects was observed with the treatment in this model.

In Vivo Anti-Tumor Efficacy: Syngeneic Mouse Model

In a CT26 syngeneic rodent tumor model, a mouse-compatible surrogate of PRTX007 demonstrated efficacy and safety, and compatibility with immune checkpoint inhibitors. While specific quantitative data on tumor growth inhibition is not publicly available, these findings support the rationale for developing PRTX007 in combination with other immunotherapies for cancer.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. The following are high-level descriptions based on the available information.

In Vitro Antiviral Assays

A general workflow for the in vitro antiviral assays can be inferred from the available data.

Caption: Generalized workflow for in vitro antiviral assays.

Murine RSV Model Study Design

The in vivo efficacy was evaluated using a murine model of RSV infection.

Caption: High-level experimental design for the murine RSV model.

Preclinical Pharmacokinetics and Toxicology

Detailed quantitative data from preclinical pharmacokinetic and toxicology studies are not publicly available. The information provided in press releases and presentations is largely qualitative.

Pharmacokinetics

-

Oral Bioavailability: PRTX007 is an orally administered prodrug designed for efficient systemic delivery of the active agonist, PRX034.

-

Dose-Proportional Exposure: In a Phase 1 study in healthy volunteers, exposure to PRTX007 and PRX034 increased proportionally with the dose.

-

Non-Human Primate Studies: Repeat-dose studies in cynomolgus monkeys have been conducted, and it was noted that a stable immune response was maintained with every-other-day (QOD) dosing without signs of immune exhaustion. Specific pharmacokinetic parameters from these studies are not available.

Toxicology

Comprehensive preclinical toxicology data from GLP-compliant studies are not available in the public domain. However, the following qualitative safety findings have been consistently reported:

-

Favorable Safety Profile: Across preclinical and Phase 1 clinical studies, PRTX007 has demonstrated a favorable safety profile.

-

Lack of Pro-inflammatory Cytokine Induction: A key safety feature of PRTX007 is its ability to stimulate an interferon response without inducing the production of pro-inflammatory cytokines like IL-6, TNFα, and IL-1β. This is a significant advantage over earlier generation TLR7 agonists.

-

Well-Tolerated in Animal Models: No adverse effects were reported in the murine RSV model. Repeat-dose studies in primates also indicated good tolerability.

Conclusion

This compound (PRTX007) is a promising immuno-oncology and antiviral candidate with a well-defined and differentiated mechanism of action. Preclinical studies have demonstrated its ability to induce a targeted and robust innate and adaptive immune response, leading to broad-spectrum antiviral activity and potential for anti-tumor efficacy. The preferential activation of the IRF-7 pathway and the resulting lack of pro-inflammatory cytokine induction suggest a favorable safety profile.

While the publicly available preclinical data provides a strong rationale for the clinical development of this compound, a more detailed disclosure of quantitative pharmacokinetic, pharmacodynamic, and toxicology data from IND-enabling studies would be beneficial for a comprehensive assessment by the scientific community. The ongoing and planned clinical trials will be crucial in further elucidating the therapeutic potential of this novel TLR7 agonist.

References

Polvitolimod's Role in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polvitolimod, also known as tilsotolimod (IMO-2125), is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. It is designed to stimulate the innate and adaptive immune systems to recognize and attack cancer cells. This technical guide provides an in-depth overview of the mechanism by which this compound promotes T-cell activation, supported by data from preclinical and clinical studies, including the ILLUMINATE trials.

Core Mechanism of Action: TLR9-Mediated Immune Activation

This compound's primary mechanism of action is the activation of TLR9, a pattern recognition receptor predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] This engagement initiates a signaling cascade that bridges the innate and adaptive immune responses, ultimately leading to robust T-cell activation and anti-tumor immunity.

The signaling pathway is initiated when this compound is recognized by TLR9 within the endosomes of pDCs. This binding event triggers the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. This cascade culminates in the activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

The secreted Type I IFNs play a crucial role in the subsequent activation of the adaptive immune system. They promote the maturation of dendritic cells (DCs), enhancing their ability to process and present tumor antigens to naive T-cells. Mature DCs upregulate the expression of co-stimulatory molecules (CD80/CD86) and MHC class I and II molecules, providing the necessary signals for T-cell priming and activation. Furthermore, the activation of pDCs leads to the production of other pro-inflammatory cytokines and chemokines that attract immune cells to the tumor microenvironment.

Signaling Pathway Diagram

Quantitative Data from Clinical Trials

The ILLUMINATE series of clinical trials have provided valuable insights into the immunological effects of this compound, both as a monotherapy and in combination with other immunotherapies. While comprehensive quantitative data is embedded within larger datasets, the following tables summarize the key findings related to T-cell activation.

Table 1: Immunological Changes in the Tumor Microenvironment (ILLUMINATE-101)

| Parameter | Observation | Method of Analysis |

| Gene Expression | Upregulation of Type I IFN pathway signature genes | NanoString |

| Upregulation of IFNγ expression | NanoString | |

| Upregulation of MHC class I/II genes | NanoString | |

| Upregulation of immune checkpoint genes (e.g., PD-1, LAG3) | NanoString | |

| Cellular Infiltrate | Increased CD8+ T-cell proliferation | Immunohistochemistry (IHC) |

| Dendritic cell maturation | Flow Cytometry |

Data is derived from tumor biopsies taken 24 hours after treatment with this compound.

Table 2: T-Cell Responses in Peripheral Blood and Tumor (ILLUMINATE-204)

| Parameter | Observation | Location |

| T-Cell Clonality | Expansion of shared CD8+ T-cell clones | Tumor Biopsies (Injected and Non-injected) |

| T-Cell Activation | Increased activation of T-cells | Peripheral Blood |

Observations from patients treated with this compound in combination with ipilimumab.

Experimental Protocols

The following sections outline the general methodologies used to assess the immunological effects of this compound in clinical trials.

Flow Cytometry for T-Cell Phenotyping and Activation

Objective: To quantify the frequency and activation status of T-cell subsets in peripheral blood and tumor biopsies.

Protocol:

-

Sample Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Tumor biopsies are mechanically and enzymatically digested to obtain a single-cell suspension.

-

-

Antibody Staining:

-

Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers of T-cells (e.g., CD3, CD4, CD8), and activation markers (e.g., CD69, HLA-DR, PD-1).

-

For intracellular cytokine staining (e.g., IFN-γ, TNF-α), cells are stimulated ex vivo with antigens or mitogens in the presence of a protein transport inhibitor (e.g., Brefeldin A) prior to surface staining, followed by fixation, permeabilization, and intracellular antibody staining.

-

-

Data Acquisition:

-

Stained cells are analyzed on a multi-color flow cytometer.

-

-

Data Analysis:

-

Gating strategies are applied to identify specific T-cell populations and quantify the expression of activation markers.

-

NanoString nCounter Analysis for Gene Expression Profiling

Objective: To measure the expression levels of a panel of immune-related genes in tumor biopsies.

Protocol:

-

RNA Extraction:

-

Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh biopsies.

-

-

Hybridization:

-

RNA is hybridized with a gene-specific CodeSet containing reporter and capture probes.

-

-

Sample Processing:

-

The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.

-

-

Data Acquisition:

-

The nCounter Digital Analyzer counts the individual fluorescent barcodes corresponding to each target gene.

-

-

Data Analysis:

-

Gene expression data is normalized and analyzed to identify differentially expressed genes between baseline and post-treatment samples.

-

Experimental Workflow Diagram

Conclusion

This compound represents a promising immunotherapeutic agent that effectively activates the T-cell response against tumors through the TLR9 pathway. By stimulating a robust Type I IFN response and promoting dendritic cell maturation, this compound facilitates the priming and activation of cytotoxic T-lymphocytes. The data from the ILLUMINATE trials demonstrate the on-target immunological effects of this compound, supporting its further development in combination with other cancer therapies to enhance anti-tumor immunity. This guide provides a foundational understanding of the technical aspects of this compound's role in T-cell activation for professionals in the field of cancer immunotherapy.

References

Polvitolimod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Polvitolimod (also known as lefitolimod or MGN1703) is a synthetic Toll-like receptor 9 (TLR9) agonist that has emerged as a promising immunotherapeutic agent. By activating TLR9, this compound stimulates a cascade of innate and adaptive immune responses, leading to a significant remodeling of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action and its multifaceted impact on the TME, supported by preclinical and clinical data. It details the quantitative changes in immune cell infiltration, the shift in macrophage polarization, and the underlying signaling pathways. Furthermore, this document outlines the key experimental protocols used to elucidate these effects, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction to this compound and its Mechanism of Action

This compound is a covalently closed, dumbbell-shaped DNA molecule that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] TLR9 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[2] Its natural ligands are unmethylated CpG dinucleotides found in bacterial and viral DNA. By mimicking these pathogen-associated molecular patterns, this compound triggers a powerful innate immune response.

The activation of TLR9 by this compound initiates a signaling cascade that is primarily mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][4] This leads to the activation of two major downstream pathways:

-

Interferon Regulatory Factor 7 (IRF7) Pathway: In pDCs, the TLR9-MyD88 complex activates IRF7, leading to the robust production and secretion of Type I interferons (IFN-α/β).[4]

-

Nuclear Factor-kappa B (NF-κB) Pathway: In other TLR9-expressing cells like macrophages and B cells, the signaling cascade activates NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.

This dual activation of IRF7 and NF-κB pathways orchestrates a broad-based immune response that is critical for reshaping the immunosuppressive TME into an immune-supportive one.

Impact of this compound on the Tumor Microenvironment

Preclinical and clinical studies have demonstrated that this compound monotherapy and combination therapies can significantly alter the composition and function of the TME, effectively turning "cold" tumors into "hot," immune-infiltrated tumors.

Enhanced Infiltration and Activation of Cytotoxic T Lymphocytes

A hallmark of this compound's activity is its ability to increase the infiltration and activation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor. Preclinical studies in the CT26 colon carcinoma model have shown a significant increase in tumor-infiltrating CD8+ T cells following intratumoral administration of this compound. These infiltrating T cells also exhibit an activated phenotype, with increased expression of the cytolytic effector molecule Granzyme B.

Clinical data from a Phase I trial (NCT0266877) of this compound in combination with the immune checkpoint inhibitor ipilimumab in patients with advanced solid tumors also showed an increase in intratumoral CD8+ T-cell frequency in paired biopsy samples.

Repolarization of Tumor-Associated Macrophages (TAMs)

The TME is often characterized by a high abundance of M2-polarized tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. This compound has been shown to shift the balance from the pro-tumoral M2 phenotype towards the anti-tumoral M1 phenotype. In the CT26 model, treatment with this compound led to an increase in M1 macrophages and a decrease in M2 macrophages within the TME.

Quantitative Data on TME Modulation

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on the tumor microenvironment.

Table 1: Effect of this compound on Tumor-Infiltrating T Cells in the CT26 Murine Colon Carcinoma Model

| Parameter | Treatment Group | Observation | Reference |

| CD8+ T Cell Infiltration | This compound | Increased infiltration into the tumor center | |

| Activated CD8+ T Cells (Granzyme B+) | This compound | Upregulation of Granzyme B | |

| Ratio of Activated CD8+ T Cells to Regulatory T Cells | This compound | Increased ratio |

Table 2: Effect of this compound on Macrophage Polarization in the CT26 Murine Colon Carcinoma Model

| Parameter | Treatment Group | Observation | Reference |

| M1 Macrophages | This compound | Increase in M1 macrophage population | |

| M2 Macrophages | This compound | Decrease in M2 macrophage population | |

| M1/M2 Macrophage Ratio | This compound | Increased ratio, correlating with lower tumor volume |

Signaling Pathways and Experimental Workflows

This compound-Induced TLR9 Signaling Pathway

The diagram below illustrates the key steps in the TLR9 signaling cascade initiated by this compound.

Caption: this compound-induced TLR9 signaling pathway.

Experimental Workflow for TME Analysis

The following diagram outlines a typical experimental workflow for analyzing the impact of this compound on the tumor microenvironment in a preclinical model.

Caption: Experimental workflow for TME analysis.

Detailed Experimental Protocols

Flow Cytometry for Immune Cell Phenotyping in Tumors

This protocol provides a general framework for the analysis of tumor-infiltrating immune cells. Specific antibody panels and instrument settings should be optimized for each experiment.

1. Single-Cell Suspension Preparation:

- Excise tumors and place them in ice-cold RPMI medium.

- Mince the tumors into small pieces using a sterile scalpel.

- Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) in RPMI for 30-60 minutes at 37°C with gentle agitation.

- Neutralize the enzymatic digestion with RPMI containing 10% FBS.

- Pass the cell suspension through a 70 µm cell strainer to remove debris.

- Lyse red blood cells using an ACK lysis buffer.

- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

2. Staining:

- Resuspend the cells in FACS buffer and count them.

- Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.

- Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for T cells (e.g., CD3, CD4, CD8), macrophages (e.g., F4/80, CD11b, MHC-II, CD86 for M1; CD206 for M2), and other immune cells of interest.

- For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells using a commercially available kit after surface staining.

- Wash the cells and resuspend them in FACS buffer.

3. Data Acquisition and Analysis:

- Acquire the data on a flow cytometer.

- Perform compensation to correct for spectral overlap between fluorochromes.

- Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations and quantify their frequencies and marker expression levels.

Immunohistochemistry for CD8+ T Cell Localization

This protocol describes the general steps for staining CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

1. Deparaffinization and Rehydration:

- Deparaffinize the FFPE tissue sections in xylene.

- Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) to water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating them in a pressure cooker, steamer, or water bath.

3. Staining:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

- Block non-specific protein binding with a blocking serum (e.g., normal goat serum).

- Incubate the sections with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.

- Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

- Wash the slides.

- Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

- Counterstain the nuclei with hematoxylin.

4. Dehydration and Mounting:

- Dehydrate the sections through a graded series of ethanol and clear in xylene.

- Mount the coverslips using a permanent mounting medium.

5. Image Analysis:

- Acquire images of the stained sections using a brightfield microscope.

- Quantify the number and density of CD8+ T cells in different tumor regions (e.g., tumor center vs. invasive margin) using image analysis software.

Conclusion

This compound represents a potent immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR9. Its ability to drive the infiltration and activation of cytotoxic T cells and to repolarize tumor-associated macrophages from a pro-tumoral to an anti-tumoral phenotype underscores its potential to overcome the immunosuppressive nature of the tumor microenvironment. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to improve clinical outcomes for cancer patients. The continued investigation into the nuanced effects of this compound on the TME will be crucial in optimizing its therapeutic application.

References

- 1. Immunotherapeutic maintenance treatment with toll-like receptor 9 agonist lefitolimod in patients with extensive-stage small-cell lung cancer: results from the exploratory, controlled, randomized, international phase II IMPULSE study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Polvitolimod: A Technical Overview of a Novel TLR7 Agonist for Infectious Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction